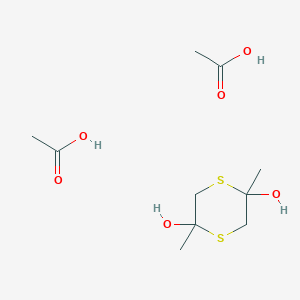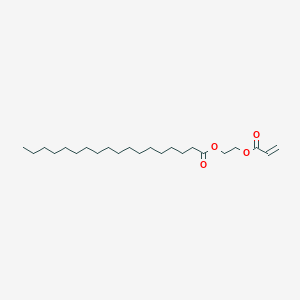
2-(Acryloyloxy)ethyl octadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Acryloyloxy)ethyl octadecanoate is an organic compound that belongs to the class of esters It is formed by the esterification of octadecanoic acid (stearic acid) with 2-hydroxyethyl acrylate
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acryloyloxy)ethyl octadecanoate typically involves the esterification reaction between octadecanoic acid and 2-hydroxyethyl acrylate. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, which drives the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the efficiency and yield of the esterification process. Additionally, the use of solid acid catalysts can facilitate the separation and purification of the final product.
化学反应分析
Types of Reactions
2-(Acryloyloxy)ethyl octadecanoate can undergo various chemical reactions, including:
Polymerization: The acrylate group in the compound can participate in free radical polymerization, leading to the formation of polymers with desirable properties.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The double bond in the acrylate group can undergo addition reactions with nucleophiles, such as thiols or amines.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used to initiate the free radical polymerization of the acrylate group.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Addition Reactions: Nucleophiles such as thiols or amines can be used in the presence of a base catalyst to facilitate the addition to the acrylate group.
Major Products Formed
Polymerization: The major products are polymers with acrylate functionalities, which can be further modified for specific applications.
Hydrolysis: The major products are octadecanoic acid and 2-hydroxyethyl acrylate.
Addition Reactions: The major products are adducts formed by the addition of nucleophiles to the acrylate group.
科学研究应用
2-(Acryloyloxy)ethyl octadecanoate has several scientific research applications, including:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers with specific properties, such as hydrophobicity or biocompatibility.
Materials Science: The compound is used in the development of coatings, adhesives, and sealants with enhanced performance characteristics.
Biomedical Engineering: It is used in the design of drug delivery systems and tissue engineering scaffolds due to its biocompatibility and ability to form hydrogels.
Environmental Science: The compound is used in the development of materials for environmental remediation, such as adsorbents for removing pollutants from water.
作用机制
The mechanism of action of 2-(Acryloyloxy)ethyl octadecanoate depends on its application. In polymerization reactions, the acrylate group undergoes free radical polymerization to form polymers. In drug delivery systems, the compound can form hydrogels that encapsulate drugs and release them in a controlled manner. The ester bond in the compound can be hydrolyzed under physiological conditions, leading to the release of the active components.
相似化合物的比较
2-(Acryloyloxy)ethyl octadecanoate can be compared with other similar compounds, such as:
2-(Acryloyloxy)ethyl methacrylate: This compound has a similar structure but with a methacrylate group instead of an octadecanoate group. It is used in the synthesis of polymers with different properties.
2-(Acryloyloxy)ethyl trimethylammonium chloride: This compound has a quaternary ammonium group, making it useful in the synthesis of cationic polymers with antimicrobial properties.
2-(Acryloyloxy)ethyl succinate: This compound has a succinate group, which imparts different properties to the resulting polymers.
The uniqueness of this compound lies in its long hydrophobic octadecanoate chain, which imparts unique properties such as hydrophobicity and biocompatibility to the resulting polymers.
属性
CAS 编号 |
149674-64-6 |
|---|---|
分子式 |
C23H42O4 |
分子量 |
382.6 g/mol |
IUPAC 名称 |
2-prop-2-enoyloxyethyl octadecanoate |
InChI |
InChI=1S/C23H42O4/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(25)27-21-20-26-22(24)4-2/h4H,2-3,5-21H2,1H3 |
InChI 键 |
ADKVTDKVSWFELD-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.0]octa-1(8),6-diene](/img/structure/B14273562.png)
![N-[3-(Diethylamino)propyl]octanamide](/img/structure/B14273575.png)

![3-(2-Aminoethyl)-4-{[3-(2-aminoethyl)-1H-indol-5-yl]oxy}-1H-indol-5-ol](/img/structure/B14273593.png)
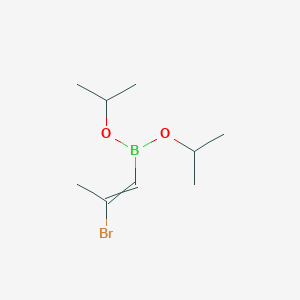
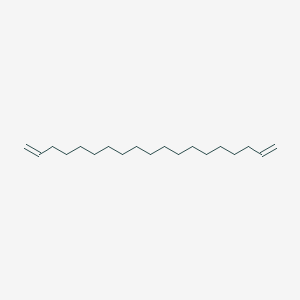
![Dichloro[bis(octadecanoyloxy)]stannane](/img/structure/B14273608.png)
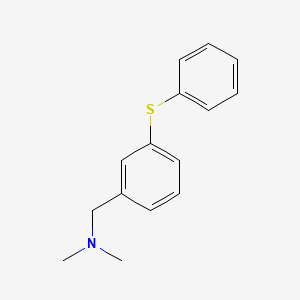
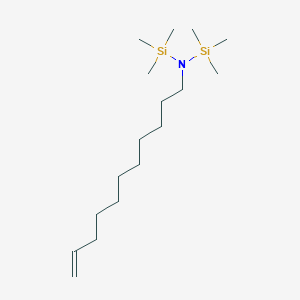
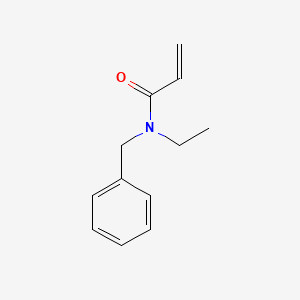
![2-[(Anthracene-2-carbonyl)oxy]octadecanoic acid](/img/structure/B14273647.png)
